molecular formula C11H12OS B1428904 (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol CAS No. 1344954-15-9

(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol

Cat. No. B1428904
M. Wt: 192.28 g/mol
InChI Key: HNPXTWCOGLBLHZ-MRVPVSSYSA-N
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Description

“(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol” is a chemical compound with the molecular formula C11H12OS . It has a molecular weight of 192.28 g/mol . This compound has garnered significant interest in the scientific community due to its potential biological and chemical properties.


Molecular Structure Analysis

The InChI code for “(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol” is 1S/C11H12OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3/t8-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol” is a powder at room temperature . The storage temperature is 4 degrees Celsius . Unfortunately, the boiling point and other physical and chemical properties were not available in the web search results.

Scientific Research Applications

Overview

The compound (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol is a part of various research areas, including chemistry, pharmacology, and materials science. The following are insights into its applications based on scientific research, excluding drug use, dosage, and side effects as per the requirements.

Synthesis and Chemical Transformations

Research focuses on the synthesis and chemical transformations of compounds containing benzothiazole and benzothiophen moieties, such as (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol. These compounds are integral to various synthetic and medicinal chemistry applications due to their diverse bioactivities. Benzothiazoles, for instance, exhibit a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Studies have explored the synthesis routes and reactivity of such compounds, aiming to enhance their application scope in drug development and other fields (Petrov & Androsov, 2013).

Catalysis and Organic Synthesis

The application of (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol in catalysis and organic synthesis has been documented. The compound's structural framework is utilized in catalytic processes to facilitate various chemical reactions. For example, research on non-enzymatic kinetic resolutions has highlighted the use of chiral catalysts to achieve high enantioselectivity in producing chiral alcohols, demonstrating the compound's potential in asymmetric synthesis (Pellissier, 2011).

Flavor and Fragrance Industry

Additionally, derivatives of benzothiophen, similar to (1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol, are significant in the flavor and fragrance industry. These compounds contribute to the aromatic and flavor profiles of various products. Research has explored their occurrence in natural sources and their synthetic production for use in flavorings and fragrances, highlighting the economic and industrial relevance of such compounds (Maggi, Papa, & Vittori, 2012).

Environmental and Material Sciences

In environmental and material sciences, research on flame retardants and other additives includes the study of compounds with benzothiophen structures. These studies focus on their occurrence, environmental fate, and potential applications in improving material properties, such as flame resistance in consumer goods and construction materials. The insights from such research are crucial for developing safer and more effective materials (Zuiderveen, Slootweg, & de Boer, 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6,8,12H,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPXTWCOGLBLHZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC2=CC=CC=C12)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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